molecular formula C9H8ClNO2S B8398432 1-Methylindole-2-sulfonyl chloride

1-Methylindole-2-sulfonyl chloride

Katalognummer: B8398432
Molekulargewicht: 229.68 g/mol
InChI-Schlüssel: XLMOJRGNXPQAOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylindole-2-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Methylindole-2-sulfonyl chloride typically involves the reaction of 1-methyl-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Methylindole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylindole-2-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Methylindole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is harnessed in the design of inhibitors and other bioactive compounds.

Vergleich Mit ähnlichen Verbindungen

1-Methylindole-2-sulfonyl chloride can be compared with other similar compounds, such as:

    1-methyl-1H-indole-7-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group at a different position on the indole ring.

    Indole-2-sulfonyl chloride: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.

    Indole-3-sulfonyl chloride: Another positional isomer with distinct reactivity and applications.

Eigenschaften

Molekularformel

C9H8ClNO2S

Molekulargewicht

229.68 g/mol

IUPAC-Name

1-methylindole-2-sulfonyl chloride

InChI

InChI=1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3

InChI-Schlüssel

XLMOJRGNXPQAOU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C=C1S(=O)(=O)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1-Methylindole-2-sulfonyl chloride was prepared by the method of Example 34 with 1-methylindole (7.8 mmols, 1.0 ml), t-BuLi (1.7 m, 9.4 mmols, 5.5 ml), sulfur dioxide, NCS (8.6 mmols, 1.2 g) and THF (15 ml). Flash chromatography (2% ethyl acetate/hexanes) provided 0.66 g (36%) of a yellow solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.